molecular formula C12H10Cl2N2OS B15214608 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-39-6

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15214608
CAS No.: 89069-39-6
M. Wt: 301.2 g/mol
InChI Key: FLMYFASJAXBEMO-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with dichlorophenyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization with methyl iodide under basic conditions to yield the desired pyrimidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific pyrimidine derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10Cl2N2OS
  • Molecular Weight : 305.19 g/mol
  • CAS Number : Not explicitly provided in the search results, but similar compounds can be referenced.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in various studies:

  • Anticancer Activity :
    • The compound has been noted for its ability to inhibit tumor cell growth. In vitro studies demonstrate that it affects pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation as an anticancer agent .
  • Enzyme Inhibition :
    • Several studies have reported that pyrimidine derivatives can act as inhibitors of key enzymes involved in cancer metabolism and signaling pathways. For instance, they may inhibit kinases that are critical for tumor growth and survival .
  • Antimicrobial Properties :
    • Some derivatives within the pyrimidine class have shown effective antimicrobial activity against various pathogens. The presence of the methylsulfanyl group is thought to enhance this activity by improving solubility and bioavailability.

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Kinases : The compound may bind to specific kinase enzymes, inhibiting their activity and thereby disrupting signaling pathways crucial for cancer cell survival .
  • Inducing Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Modulating Immune Response : Some studies suggest that pyrimidine derivatives can modulate immune responses, potentially enhancing the body's ability to fight infections or tumors .

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the effects of various pyrimidine derivatives on human tumor cell lines. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, demonstrating IC50 values comparable to established chemotherapeutics .
  • Enzyme Inhibition Assays :
    • In enzyme inhibition assays targeting tyrosine kinases, the compound exhibited a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting its potential as a therapeutic agent in kinase-related malignancies .
  • Microbial Inhibition Tests :
    • The antimicrobial efficacy was assessed against several bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell growth ,
Enzyme InhibitionInhibition of tyrosine kinases ,
AntimicrobialEffective against Gram-positive bacteria

Properties

CAS No.

89069-39-6

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-6-10(17)16(12(15-7)18-2)11-8(13)4-3-5-9(11)14/h3-6H,1-2H3

InChI Key

FLMYFASJAXBEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)SC)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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